![molecular formula C18H14 B14680261 (9Z,11Z,13Z)-Cyclonona[ef]heptalene CAS No. 33349-27-8](/img/structure/B14680261.png)
(9Z,11Z,13Z)-Cyclonona[ef]heptalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,11Z,13Z)-Cyclonona[ef]heptalene is a polycyclic aromatic hydrocarbon with a unique structure that includes a heptalene framework. This compound is part of a class of nonalternant hydrocarbons, which are characterized by their intriguing topological structures and optoelectronic properties . The presence of odd-membered rings in its structure contributes to its unique chemical and physical properties.
Métodos De Preparación
The synthesis of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves several steps, including the formation of the heptalene core. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of heptalene derivatives often requires the use of strong bases and high temperatures to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
(9Z,11Z,13Z)-Cyclonona[ef]heptalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
(9Z,11Z,13Z)-Cyclonona[ef]heptalene has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its derivatives have been studied for their potential biological activities, including anticancer properties . In the field of materials science, this compound and its derivatives are investigated for their optoelectronic properties, making them potential candidates for use in organic electronic devices .
Mecanismo De Acción
The mechanism of action of (9Z,11Z,13Z)-Cyclonona[ef]heptalene involves its interaction with various molecular targets and pathways. For instance, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the upregulation of specific genes and proteins . Additionally, its optoelectronic properties are influenced by its unique π-conjugated system, which affects its electronic structure and behavior .
Comparación Con Compuestos Similares
(9Z,11Z,13Z)-Cyclonona[ef]heptalene can be compared with other similar compounds, such as azulene and pentalene. These compounds also belong to the class of nonalternant hydrocarbons and share some structural similarities. this compound is unique due to its specific arrangement of rings and the presence of the heptalene core . Other similar compounds include cyclopenta[ef]heptalene and its derivatives, which exhibit different electronic properties and reactivity .
Propiedades
Número CAS |
33349-27-8 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
tricyclo[9.6.1.06,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C18H14/c1-2-4-10-16-12-6-8-14-17-13-7-5-11-15(9-3-1)18(16)17/h1-14H |
Clave InChI |
VCMJMBOFHXCMIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC2=CC=CC=C3C2=C(C=C1)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


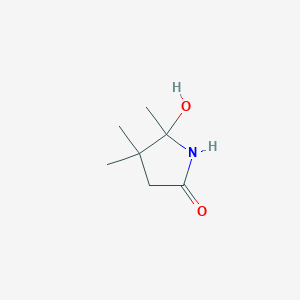
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
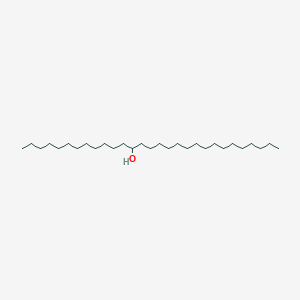
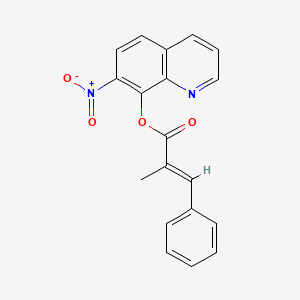


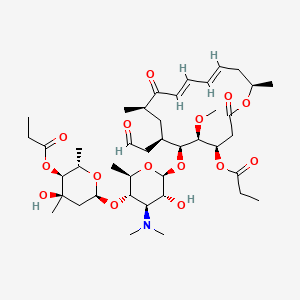
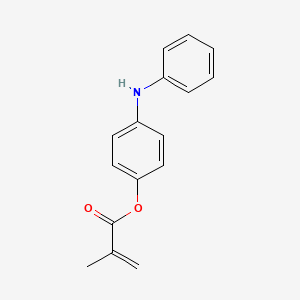
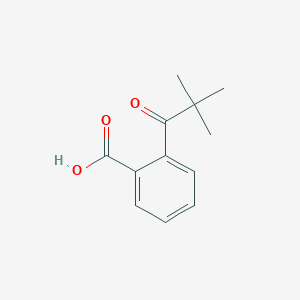
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

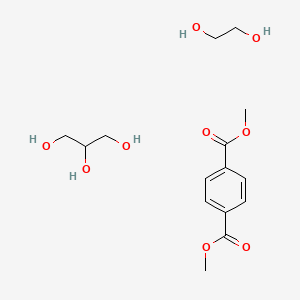
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)

